Cas no 2229211-11-2 (N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine)

N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine
- EN300-1756067
- 2229211-11-2
-
- インチ: 1S/C10H17N3S/c1-13(2)10-12-7-9(14-10)6-8-4-3-5-11-8/h7-8,11H,3-6H2,1-2H3
- InChIKey: AQBQHAGWLYDXFJ-UHFFFAOYSA-N
- ほほえんだ: S1C(N(C)C)=NC=C1CC1CCCN1
計算された属性
- せいみつぶんしりょう: 211.11431873g/mol
- どういたいしつりょう: 211.11431873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1756067-0.5g |
N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |
2229211-11-2 | 0.5g |
$1591.0 | 2023-09-20 | ||
Enamine | EN300-1756067-2.5g |
N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |
2229211-11-2 | 2.5g |
$3249.0 | 2023-09-20 | ||
Enamine | EN300-1756067-5.0g |
N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |
2229211-11-2 | 5g |
$4806.0 | 2023-06-03 | ||
Enamine | EN300-1756067-10.0g |
N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |
2229211-11-2 | 10g |
$7128.0 | 2023-06-03 | ||
Enamine | EN300-1756067-5g |
N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |
2229211-11-2 | 5g |
$4806.0 | 2023-09-20 | ||
Enamine | EN300-1756067-1g |
N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |
2229211-11-2 | 1g |
$1658.0 | 2023-09-20 | ||
Enamine | EN300-1756067-0.1g |
N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |
2229211-11-2 | 0.1g |
$1459.0 | 2023-09-20 | ||
Enamine | EN300-1756067-0.25g |
N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |
2229211-11-2 | 0.25g |
$1525.0 | 2023-09-20 | ||
Enamine | EN300-1756067-10g |
N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |
2229211-11-2 | 10g |
$7128.0 | 2023-09-20 | ||
Enamine | EN300-1756067-0.05g |
N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine |
2229211-11-2 | 0.05g |
$1393.0 | 2023-09-20 |
N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amineに関する追加情報
N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine: A Comprehensive Overview
N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine (CAS No. 2229211-11-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and neuroprotective properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine.
Chemical Structure and Synthesis: N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine is characterized by its thiazole ring system, which is substituted with a pyrrolidine moiety and two methyl groups. The thiazole ring is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom. The presence of the pyrrolidine group imparts additional flexibility and potential for hydrogen bonding interactions, which can be crucial for its biological activity. The synthesis of N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine typically involves multi-step reactions, including the formation of the thiazole ring and subsequent functional group modifications.
Biological Activities: Recent studies have highlighted the diverse biological activities of N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine. One of the most promising areas of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. Additionally, it has demonstrated anti-viral properties against several RNA viruses, including influenza and coronaviruses. These findings suggest that N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine could be a valuable lead compound for the development of new anti-inflammatory and antiviral drugs.
Clinical Potential: The clinical potential of N,N-dimethyl-5-(pyrrolidin-2-ylmethyl)-1,3-thiazol-2-amine is currently being explored in preclinical studies. Early results indicate that it has favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These characteristics make it an attractive candidate for further development into therapeutic agents. Several research groups are investigating its efficacy in animal models of inflammatory diseases and viral infections. Preliminary data suggest that it can significantly reduce inflammation and viral load without causing significant side effects.
Mechanism of Action: Understanding the mechanism of action of N,N-dimethyl-5-(pyrrolidin-2-y-lmethyl)-1,3-thiazol--amine is crucial for optimizing its therapeutic potential. Studies have shown that this compound can modulate multiple signaling pathways involved in inflammation and viral replication. For example, it has been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in the production of pro-inflammatory cytokines. Additionally, it can interfere with viral entry into host cells by binding to specific receptors on the cell surface.
FUTURE DIRECTIONS: While significant progress has been made in understanding the properties and potential applications of N,N-dimethyl--(pyrrolidin--lmethyl)--thiazol--amine (CAS No. 2291), further research is needed to fully realize its therapeutic potential. Future studies should focus on optimizing its chemical structure to enhance its potency and selectivity. Additionally, more extensive preclinical studies are required to evaluate its safety and efficacy in various disease models. Clinical trials will be essential to determine its effectiveness in human patients.
In conclusion, N,N-dimethyl--(pyrrolidin--lmethyl)--thiazol--amine (CAS No. 2291) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development into new drugs for treating inflammatory diseases and viral infections.
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